molecular formula C17H11FN6O3 B2930043 3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892480-68-1

3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2930043
CAS No.: 892480-68-1
M. Wt: 366.312
InChI Key: AZBMMGNEGLMPKM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolopyrimidinone core with two distinct substituents: a 4-fluorophenyl group at position 3 and a 4-nitrophenylmethyl group at position 4.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN6O3/c18-12-3-7-13(8-4-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-1-5-14(6-2-11)24(26)27/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBMMGNEGLMPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Attachment of the Nitrophenylmethyl Group: The nitrophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using a nitrobenzyl halide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenylmethyl group, leading to the formation of nitrobenzaldehyde derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Nitrobenzaldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The triazolopyrimidinone scaffold is versatile, with substitutions at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a detailed comparison with four analogous compounds:

Substituent Analysis and Structural Variations

Compound Name Position 3 Substituent Position 6 Substituent Key Features Reference
Target Compound 4-Fluorophenyl 4-Nitrophenylmethyl Electron-withdrawing nitro group enhances electrophilicity; fluorophenyl improves stability.
3-(3,4-Dimethoxyphenyl)-6-[2-Oxo-2-(4-Phenylpiperazinyl)Ethyl]-Triazolo[4,5-d]Pyrimidin-7-One 3,4-Dimethoxyphenyl 2-Oxo-2-(4-phenylpiperazinyl)ethyl Bulky piperazinyl group may improve solubility; methoxy groups donate electrons.
5-(4-Chlorophenoxy)-6-Isopropyl-3-Phenyl-Triazolo[4,5-d]Pyrimidin-7-One Phenyl 4-Chlorophenoxy and isopropyl Chlorophenoxy group introduces steric hindrance; isopropyl enhances lipophilicity.
6-{[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-3-[(3-Fluorophenyl)Methyl]-Triazolo[4,5-d]Pyrimidin-7-One 3-Fluorophenylmethyl Chlorophenyl-oxadiazole Oxadiazole ring (bioisostere for amides) improves metabolic stability; dual halogenation enhances binding.

Research Findings and Implications

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-nitrophenylmethyl group (electron-withdrawing) contrasts with the 3,4-dimethoxyphenyl substituent in , which is electron-donating. Nitro groups may increase reactivity in electrophilic substitution reactions, whereas methoxy groups could enhance solubility through polarity.

Heterocyclic Modifications :

  • The oxadiazole substituent in replaces the nitrophenylmethyl chain, offering rigidity and metabolic resistance. Oxadiazoles are common bioisosteres for ester or amide groups, often improving pharmacokinetic profiles.

The fluorophenyl and chlorophenyl groups in and indicate antimicrobial or anticancer applications, aligning with halogenated scaffolds in known therapeutics.

Crystallographic Insights: The compound in was characterized via single-crystal X-ray diffraction (SHELX software ), revealing planar triazolopyrimidinone cores with substituent orientations critical for intermolecular packing. Such data inform solubility and crystallization strategies for the target compound.

Biological Activity

The compound 3-(4-fluorophenyl)-6-[(4-nitrophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula: C16H14FN5O2
  • Molecular Weight: 341.31 g/mol
  • Functional Groups: Triazole ring, pyrimidine core, nitro and fluorobenzene substituents.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The presence of the triazole moiety in the compound is significant as it has been associated with antifungal properties. For instance, triazoles interact with fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis—a critical component of fungal cell membranes .

Case Study:
A study evaluating various triazole derivatives found that compounds similar to our target showed promising antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) indicated that modifications in the aromatic substituents could enhance potency and selectivity .

Anticancer Activity

The anticancer properties of triazole derivatives have also been investigated. Compounds with similar structures have demonstrated efficacy against a range of cancer cell lines. For example, a recent screening revealed that certain triazoles exhibited cytotoxic effects on breast cancer cells by inducing apoptosis through mitochondrial pathways .

Research Findings:

  • Cell Lines Tested: MCF-7 (breast), HeLa (cervical), and A549 (lung).
  • Mechanism: Apoptosis induction via caspase activation.
  • IC50 Values: Varied significantly based on structural modifications; however, certain analogs showed IC50 values in the low micromolar range.

The biological activity of this compound can be attributed to its ability to interfere with key biological pathways:

  • Inhibition of Enzymatic Pathways: The triazole ring acts as a potent inhibitor of various enzymes involved in nucleic acid synthesis and cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that this compound may induce oxidative stress in target cells, leading to cell death.
  • Targeting Signaling Pathways: It may modulate signaling pathways involved in cell proliferation and survival.

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineMechanismReference
AntifungalCandida albicansErgosterol synthesis inhibition
AnticancerMCF-7Apoptosis induction
AntimicrobialVarious bacterial strainsEnzyme inhibition

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